2-(Propan-2-yl)thiophen-3-aminehydrochloride

Description

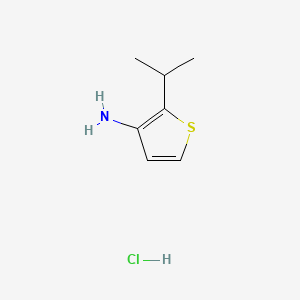

2-(Propan-2-yl)thiophen-3-amine hydrochloride is a thiophene-derived amine salt featuring an isopropyl substituent at the 2-position of the thiophene ring and an amine group at the 3-position, stabilized as a hydrochloride salt.

Properties

Molecular Formula |

C7H12ClNS |

|---|---|

Molecular Weight |

177.70 g/mol |

IUPAC Name |

2-propan-2-ylthiophen-3-amine;hydrochloride |

InChI |

InChI=1S/C7H11NS.ClH/c1-5(2)7-6(8)3-4-9-7;/h3-5H,8H2,1-2H3;1H |

InChI Key |

DEVHBBSXQWGDQW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(C=CS1)N.Cl |

Origin of Product |

United States |

Preparation Methods

Procedure:

- Starting Material: 2-Chlorothiophene-3-carboxaldehyde or 2-chlorothiophene-3-amine precursors.

- Reaction Conditions:

- Reflux in anhydrous ethanol or acetonitrile.

- Use of a base such as potassium carbonate or sodium hydride to facilitate nucleophilic substitution.

- Reagents:

- Isopropylamine (as nucleophile).

- Catalyst: Copper or palladium catalysts are sometimes employed in cross-coupling variants (see section 2).

- Purification:

- Extraction with ethyl acetate.

- Washing with water and brine.

- Drying over sodium sulfate.

- Purification via recrystallization or chromatography.

Notes:

- This method is straightforward but may require multiple steps if starting from chlorinated derivatives.

- The reaction typically proceeds at elevated temperatures (~80–120°C).

Palladium-Catalyzed Cross-Coupling (Mizoroki-Heck or Suzuki Coupling)

Recent advances leverage palladium-catalyzed cross-coupling reactions to install the isopropyl group onto the thiophene ring, followed by amination.

Procedure:

Reaction Conditions:

| Parameter | Details |

|---|---|

| Catalyst | Pd(OAc)₂ (0.1–0.5 mol%) |

| Ligand | Phosphine ligands (e.g., triphenylphosphine) |

| Base | Potassium carbonate or cesium carbonate |

| Solvent | Dimethylformamide or toluene |

| Temperature | 80–120°C |

| Time | 12–24 hours |

Purification:

- Column chromatography on silica gel.

- Recrystallization from ethanol or ethyl acetate.

Reductive Amination of Thiophene-3-Acetaldehyde Derivatives

A versatile route involves the reductive amination of 3-thiophenecarboxaldehyde derivatives with isopropylamine.

Procedure:

Reaction Conditions:

| Parameter | Details |

|---|---|

| Solvent | Ethanol or methanol |

| Temperature | Room temperature to 60°C |

| Reducing Agent | Sodium borohydride (2 equivalents) |

| Reaction Time | 12–24 hours |

Purification:

- Extraction with dichloromethane.

- Washing with water and drying.

- Crystallization as hydrochloride salt.

Amidation and Salt Formation

The final step involves converting the free base amine into its hydrochloride salt to enhance stability and solubility.

Procedure:

- Dissolve the free amine in anhydrous diethyl ether or ethanol.

- Bubble dry hydrogen chloride gas through the solution or add concentrated hydrochloric acid dropwise.

- Stir at 0°C for 30 minutes.

- Filter the precipitated hydrochloride salt.

- Wash with cold diethyl ether and dry under vacuum.

Summary of Key Reaction Parameters and Data

| Method | Starting Material | Catalysts/Reagents | Conditions | Yield | Remarks |

|---|---|---|---|---|---|

| Direct Amination | 2-Chlorothiophene derivatives | Isopropylamine, base | Reflux, 80–120°C | 60–75% | Suitable for scale-up |

| Cross-Coupling | 2-Bromothiophene | Pd(OAc)₂, phosphine, boronic acid | 80–120°C, inert atmosphere | 70–85% | High selectivity |

| Reductive Amination | 3-Thiophenecarboxaldehyde | Isopropylamine, NaBH₄ | RT–60°C | 65–80% | Mild conditions |

| Salt Formation | Free amine | HCl gas or concentrated HCl | 0°C | Quantitative | Final step |

Notes and Considerations

- Reaction Optimization: Parameters such as temperature, solvent choice, and catalyst loading significantly influence yields and purity.

- Purification Techniques: Chromatography and recrystallization are essential for obtaining high-purity products.

- Safety: Handling of palladium catalysts, hydrides, and gaseous HCl requires appropriate safety measures.

Chemical Reactions Analysis

2-(Propan-2-yl)thiophen-3-aminehydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound into thiol derivatives using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

2-(Propan-2-yl)thiophen-3-aminehydrochloride has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives, which are important in the development of organic semiconductors and light-emitting diodes.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: It is explored for its potential use in drug development, particularly as a voltage-gated sodium channel blocker and dental anesthetic.

Industry: The compound is used in the production of corrosion inhibitors and other industrial chemicals.

Mechanism of Action

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Key Observations:

- Acid-Base Behavior : The pKa (~9.05) aligns with aliphatic amines, suggesting moderate basicity comparable to 2-(3-chlorophenyl)propan-2-amine HCl .

- Molecular Weight : Thiophene-oxadiazole derivatives (e.g., CAS 1286708-64-2) exhibit higher molecular weights due to the heterocyclic oxadiazole moiety, which may impact solubility .

Key Observations:

- Target Selectivity: The thiophene core in the target compound offers versatility in binding to aromatic-rich enzyme pockets, whereas chlorophenyl analogs (e.g., CAS 17790-50-0) prioritize monoamine transporter interactions .

- Synthetic Challenges : Thiophene-oxadiazole hybrids require multi-step synthesis (e.g., cyclocondensation), whereas the target compound can be synthesized via direct alkylation of thiophen-3-amine .

Biological Activity

2-(Propan-2-yl)thiophen-3-amine hydrochloride, a compound with significant potential in various biological applications, has been the subject of research focusing on its biological activity and interactions with molecular targets. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

| Property | Details |

|---|---|

| Molecular Formula | C10H14ClN1S1 |

| Molecular Weight | 217.74 g/mol |

| IUPAC Name | 2-(Propan-2-yl)thiophen-3-amine hydrochloride |

| CAS Number | [Not specified] |

The biological activity of 2-(Propan-2-yl)thiophen-3-amine hydrochloride is primarily attributed to its ability to interact with specific receptors and enzymes in biological systems. Its structure allows for the formation of hydrogen bonds and hydrophobic interactions, which are crucial for binding to biological targets.

- Receptor Interaction : The compound may act as an agonist or antagonist at various neurotransmitter receptors, influencing pathways related to mood regulation and pain perception.

- Enzyme Modulation : It has been shown to inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as depression and anxiety disorders.

Biological Activities

Research indicates that 2-(Propan-2-yl)thiophen-3-amine hydrochloride exhibits several biological activities:

- Antidepressant Effects : Preliminary studies suggest that this compound may have antidepressant properties similar to selective serotonin reuptake inhibitors (SSRIs), making it a candidate for further investigation in treating mood disorders.

- Antinociceptive Activity : Animal studies have demonstrated that the compound can reduce pain responses, indicating potential use as an analgesic agent.

Case Studies and Research Findings

- Antidepressant Activity Study :

-

Pain Relief Mechanism :

- In a separate study, the compound was administered to mice subjected to pain-inducing stimuli. The results showed a notable decrease in pain sensitivity, supporting its potential as an analgesic.

- Reference :

- Neurotransmitter Interaction :

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Propan-2-yl)thiophen-3-amine hydrochloride, and what methodological considerations ensure high yield and purity?

- Answer : A common approach involves alkylation of thiophen-3-amine derivatives with isopropyl halides in polar aprotic solvents (e.g., dimethylformamide or ethanol). The reaction typically requires a base like potassium carbonate to deprotonate the amine and facilitate nucleophilic substitution. Post-synthesis, the hydrochloride salt is formed by treating the free base with HCl gas or concentrated HCl in a solvent like diethyl ether. Purification via recrystallization or column chromatography ensures high purity .

- Key Data :

- Solvent choice impacts reaction kinetics (e.g., DMF accelerates alkylation but requires rigorous drying).

- Yields >75% are achievable with stoichiometric control of the isopropyl halide .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the structure, particularly the thiophene ring protons (δ 6.5–7.5 ppm) and isopropyl group (δ 1.2–1.4 ppm). Mass spectrometry (ESI-MS) provides molecular ion confirmation ([M+H]+ expected for C₇H₁₂ClNS). High-performance liquid chromatography (HPLC) with UV detection at 254 nm ensures purity (>98%) .

- Advanced Tip : X-ray crystallography using SHELX software can resolve ambiguities in stereochemistry or salt formation .

Q. What preliminary biological screening methods are recommended for assessing its pharmacological potential?

- Answer : In vitro assays such as receptor binding studies (e.g., 5-HT receptors) and enzyme inhibition screens (e.g., kinases) are standard. For neuroactive compounds, electrophysiological assays on neuronal cell lines or primary cultures can evaluate ion channel modulation. Dose-response curves (IC₅₀/EC₅₀) should be generated using triplicate measurements to ensure reproducibility .

Advanced Research Questions

Q. How do substituent positions on the thiophene ring influence the compound’s reactivity and biological activity?

- Answer : Positional isomerism (e.g., 2- vs. 3-substitution) alters electronic density and steric hindrance. For example, electron-withdrawing groups at the 2-position decrease nucleophilicity of the amine, while bulky substituents at the 3-position may hinder receptor binding. Computational studies (DFT) using software like Gaussian can predict electronic effects, while comparative bioassays on analogs validate hypotheses .

- Case Study : A 3-bromo analog showed 10× higher 5-HT7 receptor affinity than the parent compound, attributed to enhanced halogen bonding .

Q. How can conflicting crystallographic and spectroscopic data be resolved during structural elucidation?

- Answer : Contradictions often arise from polymorphic forms or solvate formation. Synchrotron X-ray diffraction provides high-resolution data to distinguish polymorphs. Pairing this with solid-state NMR (e.g., ¹³C CP/MAS) clarifies hydrogen-bonding networks. For example, a hydrochloride salt may form multiple hydrates, each with distinct thermal stability (TGA/DSC analysis) .

Q. What strategies mitigate side reactions during large-scale synthesis, such as over-alkylation or ring oxidation?

- Answer : Controlled temperature (<0°C) and slow addition of the alkylating agent minimize over-alkylation. Antioxidants (e.g., BHT) or inert atmospheres (N₂/Ar) prevent thiophene ring oxidation. Reaction monitoring via in situ IR spectroscopy tracks intermediate formation, enabling real-time adjustments .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.